Tripalmitolein

Catalog No.
S634212
CAS No.
20246-55-3
M.F
C51H92O6
M. Wt
801.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripalmitolein

CAS Number

20246-55-3

Product Name

Tripalmitolein

IUPAC Name

2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate

Molecular Formula

C51H92O6

Molecular Weight

801.3 g/mol

InChI

InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19-,23-20-,24-21-

InChI Key

SKGWNZXOCSYJQL-BUTYCLJRSA-N

SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC

Anti-diabetic Properties

Studies suggest that tripalmitolein might possess anti-diabetic properties. Research has shown that it can improve insulin sensitivity and glucose tolerance in animal models. Additionally, tripalmitolein may contribute to the regulation of blood sugar levels and potentially aid in managing type 2 diabetes [].

Anti-inflammatory Effects

Tripalmitolein exhibits anti-inflammatory properties, potentially offering benefits in conditions like chronic inflammation and inflammatory bowel disease (IBD). Studies have demonstrated its ability to suppress the production of inflammatory mediators and alleviate symptoms associated with inflammation [].

Neuroprotective Potential

Emerging research suggests that tripalmitolein might hold promise for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies in animal models indicate that it can improve cognitive function and protect neurons from damage [, ]. However, further investigation is needed to confirm these findings and understand the underlying mechanisms.

Other Potential Applications

Beyond the aforementioned areas, tripalmitolein is being explored for various other applications, including:

  • Cancer research: Studies investigating the potential anti-cancer properties of tripalmitolein are ongoing [].
  • Skin health: Research suggests that tripalmitolein might contribute to improved skin hydration and barrier function [].
  • Drug delivery: Tripalmitolein is being explored as a potential carrier for drug delivery due to its biocompatible properties [].

Tripalmitolein, also known as glyceryl tripalmitoleate, is a triglyceride composed of three palmitoleic acid molecules esterified to glycerol. Its chemical formula is C51H92O6C_{51}H_{92}O_{6}, with a molecular weight of approximately 801.27 g/mol. The compound is characterized by its structure, which includes three double bonds due to the unsaturated nature of palmitoleic acid, making it a unique member of the triglyceride family. Tripalmitolein is primarily found in certain vegetable oils and animal fats, contributing to their nutritional and functional properties .

Tripalmitolein's mechanism of action is primarily related to its role as a storage and energy source. It can be broken down by enzymes in cells to release fatty acids, which can then be used for energy production through cellular respiration []. Tripalmitolein may also play a role in other biological processes, but these areas of research are ongoing.

Typical of triglycerides:

  • Hydrogenation: The double bonds in tripalmitolein can be hydrogenated to convert it into a saturated fat. This process involves adding hydrogen in the presence of a catalyst, resulting in the formation of tripalmitin (a fully saturated triglyceride) and is commonly used in food processing to create margarine .
  • Hydrolysis: In the presence of water and an acid or base (saponification), tripalmitolein can be hydrolyzed into glycerol and free fatty acids. This reaction is essential in soap making and other applications where fatty acids are needed .
  • Esterification: Tripalmitolein can react with alcohols to form esters, which are important in the synthesis of various bioactive compounds .

Tripalmitolein has been studied for its potential health benefits, particularly related to its fatty acid composition:

  • Anti-inflammatory Properties: Some studies suggest that palmitoleic acid may have anti-inflammatory effects, which could contribute to cardiovascular health .
  • Metabolic Effects: Research indicates that tripalmitolein may influence lipid metabolism and insulin sensitivity, potentially offering protective effects against metabolic disorders .
  • Skin Health: Due to its emollient properties, tripalmitolein is often used in cosmetic formulations for skin hydration and barrier protection .

Tripalmitolein can be synthesized through several methods:

  • Chemical Synthesis: This involves the esterification of glycerol with palmitoleic acid under controlled conditions. Typically, this process requires an acid catalyst to facilitate the reaction .
  • Enzymatic Synthesis: Lipases can catalyze the esterification reaction between glycerol and palmitoleic acid, offering a more environmentally friendly approach compared to chemical synthesis. This method allows for better control over the reaction conditions and product specificity .
  • Extraction from Natural Sources: Tripalmitolein can also be obtained from natural oils that contain high levels of palmitoleic acid, such as macadamia nut oil or sea buckthorn oil .

Tripalmitolein has various applications across different industries:

  • Food Industry: It is used as a cooking oil and ingredient in food products due to its favorable fatty acid profile and stability .
  • Cosmetics and Personal Care: Due to its moisturizing properties, tripalmitolein is incorporated into lotions, creams, and other skincare products to enhance skin hydration and texture .
  • Pharmaceuticals: It may serve as an excipient or active ingredient in drug formulations targeting metabolic health or inflammatory conditions .

Research on tripalmitolein's interactions primarily focuses on its metabolic effects:

  • Lipid Metabolism: Studies indicate that tripalmitolein may influence lipid profiles by reducing triglyceride levels while increasing high-density lipoprotein cholesterol levels in animal models .
  • Insulin Sensitivity: Some clinical studies have suggested that dietary supplementation with palmitoleic acid can improve insulin sensitivity, potentially benefiting individuals with type 2 diabetes .

Tripalmitolein shares similarities with other triglycerides but stands out due to its unique fatty acid composition. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
TripalmitinC51H98O6Fully saturated; no double bonds
TrilaurinC45H90O6Composed of lauric acid; shorter chain fatty acids
TristearinC57H110O6Composed of stearic acid; fully saturated
TrilinoleinC51H92O6Contains three linoleic acids; polyunsaturated

Tripalmitolein’s uniqueness lies in its specific arrangement of unsaturated bonds and its potential health benefits related to metabolic processes compared to these other triglycerides .

Physical Description

Solid

XLogP3

19.1

Hydrogen Bond Acceptor Count

6

Exact Mass

800.68939065 g/mol

Monoisotopic Mass

800.68939065 g/mol

Heavy Atom Count

57

UNII

N9836937KG

Other CAS

30773-83-2

Wikipedia

Tripalmitolein

Use Classification

Cosmetics -> Emollient; Refatting

Dates

Modify: 2023-08-15

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